![molecular formula C8H12N4O2S2 B12896334 N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine CAS No. 500911-78-4](/img/structure/B12896334.png)
N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid typically involves the reaction of 5-propyl-1,3,4-thiadiazole-2-amine with thiourea and chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
Step 1: 5-Propyl-1,3,4-thiadiazole-2-amine is reacted with thiourea in the presence of a base to form the intermediate thiourea derivative.
Step 2: The intermediate is then reacted with chloroacetic acid under reflux conditions to yield 2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The thioureido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antioxidant agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of 2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-(3-(5-Propyl-1,3,4-oxadiazol-2-yl)thioureido)acetic acid
- 2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)propionic acid
- 2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)butyric acid
Uniqueness
2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid is unique due to its specific substitution pattern and the presence of both thiadiazole and thioureido groups
特性
CAS番号 |
500911-78-4 |
|---|---|
分子式 |
C8H12N4O2S2 |
分子量 |
260.3 g/mol |
IUPAC名 |
2-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamothioylamino]acetic acid |
InChI |
InChI=1S/C8H12N4O2S2/c1-2-3-5-11-12-8(16-5)10-7(15)9-4-6(13)14/h2-4H2,1H3,(H,13,14)(H2,9,10,12,15) |
InChIキー |
SOYFGALMFQWATM-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN=C(S1)NC(=S)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)
![5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12896263.png)
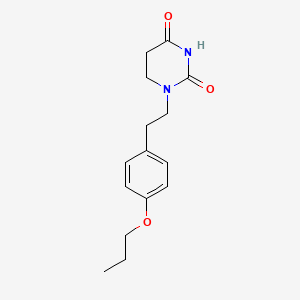

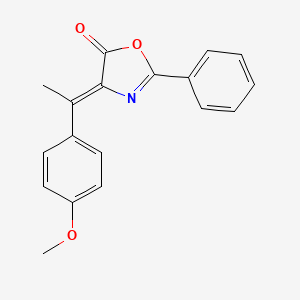
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)
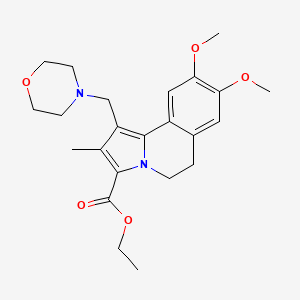
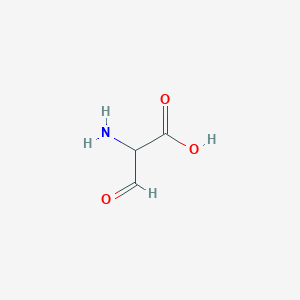
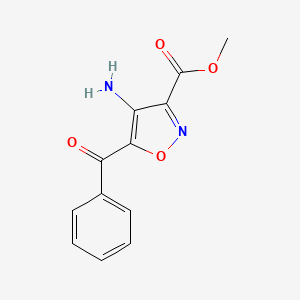

![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)
